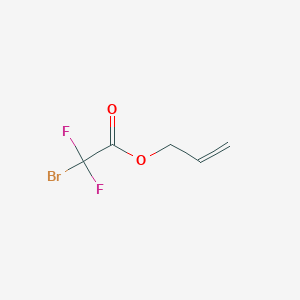

Allyl bromodifluoroacetate

描述

Allyl bromodifluoroacetate is a versatile reagent in organic synthesis, particularly known for its ability to introduce difluoromethyl groups into various molecular frameworks. This compound is of significant interest in the fields of drug discovery, polymer chemistry, and materials science due to its unique reactivity and the presence of both bromine and difluoromethyl groups.

准备方法

Synthetic Routes and Reaction Conditions: Allyl bromodifluoroacetate can be synthesized through the reaction of allyl alcohol with bromodifluoroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the dehydrating agent .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, ensuring efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

化学反应分析

Visible-Light-Induced Phosphine-Catalyzed 1,3-Carbobromination

Allyl bromodifluoroacetate participates in visible-light-driven phosphine-catalyzed reactions to form 1,3-bromodifluoroalkylated products. Key findings include:

-

Catalyst : 1,1-Bis(diphenylphosphino)methane (dppm, 10 mol%) under blue LED light enables 86% yield in DCE at 90°C .

-

Mechanism : Radical chain process involving electron donor-acceptor (EDA) complexes between dppm and bromodifluoroacetate. A 1,2-radical translocation (RaM) facilitates acyloxy shifts (Figure 1C) .

-

Substrate Scope : Tolerates natural product derivatives (e.g., probenecid, cholic acid) with yields ranging from 48% to 84% .

Table 1: Selected Yields in 1,3-Carbobromination

| Substrate | Product | Yield (%) |

|---|---|---|

| Allyl benzoate (1a ) | 3a | 86 |

| Diosgenin derivative | 3an | 84 |

| Vitamin E derivative | 3aj | 68 |

Copper-Catalyzed Decarboxylative Trifluoromethylation

Copper-mediated reactions convert this compound into trifluoromethylated alkenes:

-

Conditions : CuI/DMEDA (10 mol%) with NaO₂CCF₂Br/KF in DMF at 50°C achieves 83% yield (Table 1, entry 5) .

-

Stereoselectivity : E-alkene products dominate (E/Z > 19:1) due to thermodynamically stable intermediates .

-

Functional Group Tolerance : Esters, imides, and benzyl ethers remain intact during the reaction .

Table 2: Trifluoromethylation of Substituted Allylic Esters

| Substitution Pattern | Yield (%) | E/Z Ratio |

|---|---|---|

| Cinnamyl derivative | 83 | >98:2 |

| β-Styrene derivative | 76 | 97:3 |

| Non-conjugated allyl ester | 85 | 98:2 |

Atom Transfer Radical Addition (ATRA) Reactions

Ethyl bromodifluoroacetate undergoes Cu-catalyzed bromodifluoroacetylation of alkenes:

-

Regioselectivity : Exclusive 1,2-addition without hydrodifluoroacetylation byproducts .

-

Mechanism : ATRA pathway confirmed via radical trapping experiments and kinetic studies .

Table 3: Bromodifluoroacetylation of Alkenes

| Alkene Type | Yield (%) |

|---|---|

| Styrene | 89 |

| 1-Octene | 78 |

| Cyclohexene | 65 |

Cross-Coupling Reactions

Palladium-catalyzed carbonylative couplings with this compound enable C-C bond formation:

科学研究应用

Scientific Research Applications

1. Organic Synthesis

Allyl bromodifluoroacetate serves as an important synthetic intermediate in various organic transformations. It is particularly useful in:

- 1,2-Radical Migration (RaM) : This process allows for the formation of new compounds through radical mechanisms. For example, it has been employed in the synthesis of substituted isopropyl carboxylates via photoinduced phosphine-catalyzed reactions .

- Trifluoromethylation : A copper-catalyzed method has been developed for converting this compound into trifluoromethanes, showcasing its utility in synthesizing fluorinated compounds .

2. Medicinal Chemistry

The compound is being investigated for its potential in drug discovery. Its ability to modify biomolecules can lead to the development of pharmaceuticals with enhanced metabolic stability and bioavailability. For instance, studies have shown that this compound can be utilized to create complex fluorinated structures that are relevant in medicinal chemistry .

3. Materials Science

In the industry, this compound is used in producing advanced materials such as polymers and coatings. Its incorporation imparts desirable properties like hydrophobicity and chemical resistance, making it valuable in developing high-performance materials .

Case Study 1: Trifluoromethylation Reaction

A study demonstrated the effectiveness of a copper-catalyzed reaction involving this compound to produce α-substituted trifluoromethylated products. The experimental results showed:

| Substrate Type | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Cinnamyl bromodifluoroacetate | 70 | 8 |

| 2-Substituted derivatives | 65 | 8 |

| 3-Substituted derivatives | 75 | 8 |

This study highlights the compound's reactivity and potential for generating complex fluorinated molecules efficiently .

Case Study 2: Phosphine-Catalyzed Reactions

In another investigation, this compound was used in a phosphine-catalyzed reaction that resulted in the formation of valuable products through radical processes:

| Reaction Type | Yield (%) | Functional Groups Tolerated |

|---|---|---|

| 1,3-Carbobromination | 51–81 | Aromatic, aliphatic |

| Late-stage modification of natural products | 48–84 | Various |

This case study illustrates the versatility of this compound in late-stage functionalization processes .

作用机制

The mechanism of action of allyl bromodifluoroacetate involves the formation of reactive intermediates, such as difluorocarbene, which can undergo various transformations. The compound can act as both a difluoroalkylating agent and a source of difluorocarbene, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

相似化合物的比较

Ethyl Bromodifluoroacetate: Similar in structure but with an ethyl group instead of an allyl group.

Methyl Bromodifluoroacetate: Contains a methyl group and is used for similar purposes in organic synthesis.

Ethyl Chlorodifluoroacetate: Contains a chlorine atom instead of bromine and is used in difluoromethylation reactions.

Uniqueness: Allyl bromodifluoroacetate is unique due to the presence of the allyl group, which provides additional reactivity and versatility in organic synthesis. The allyl group can participate in various reactions, such as polymerization and cross-coupling, making this compound particularly valuable in the development of new materials and pharmaceuticals.

生物活性

Allyl bromodifluoroacetate is an organic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring both allylic and difluoromethyl functionalities, allows it to participate in a range of chemical reactions with significant biological implications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is known for its ability to introduce difluoromethyl groups into various molecular frameworks. The compound acts primarily through a mechanism involving 1,2-Radical Migration (RaM) , which facilitates the formation of electron donor-acceptor complexes and subsequent radical transfer processes. This unique reactivity is critical in its applications across different chemical reactions, including nucleophilic substitutions and coupling reactions.

Key Reaction Pathways

- Nucleophilic Substitution : this compound can react with nucleophiles such as amines, thiols, and alcohols under mild conditions to form various derivatives.

- Copper-Catalyzed Reactions : Recent studies have highlighted its role in copper-catalyzed transformations, where it serves as a precursor for trifluoromethylation reactions, yielding products with potential biological activity .

Biological Applications

This compound has been investigated for its potential applications in drug discovery and materials science. Its ability to modify biomolecules makes it a valuable tool in biological research.

Case Studies

- Drug Development : Research has shown that this compound can be utilized in the synthesis of pharmaceuticals with enhanced metabolic stability. For example, modifications using this compound have been linked to improved bioavailability in drug candidates.

- Polymer Chemistry : The compound's unique properties contribute to the development of advanced materials. Its incorporation into polymer matrices has been associated with increased hydrophobicity and chemical resistance, making it suitable for coatings and other industrial applications.

Research Findings

Recent studies have provided insights into the specific biological activities associated with this compound:

- Trifluoromethylation Reactions : A study demonstrated that this compound can undergo copper-catalyzed trifluoromethylation, resulting in products that exhibit significant biological activity due to the introduction of trifluoromethyl groups .

- Mechanistic Insights : Investigations into the mechanistic pathways reveal that this compound participates in radical-mediated transformations that are crucial for synthesizing complex fluorinated compounds .

Data Tables

The following table summarizes key experimental findings related to the reactivity and yields obtained from reactions involving this compound.

属性

IUPAC Name |

prop-2-enyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYZVEQMOASHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438215 | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155820-76-1 | |

| Record name | 2-Propen-1-yl 2-bromo-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155820-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。